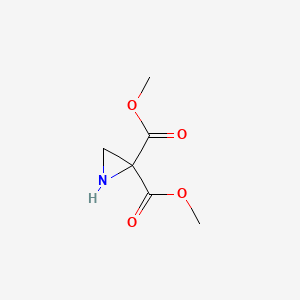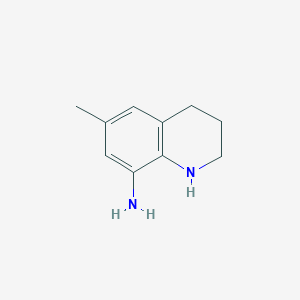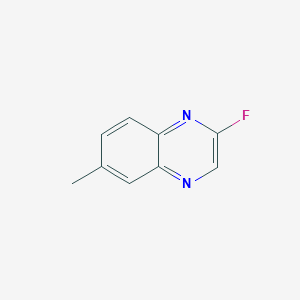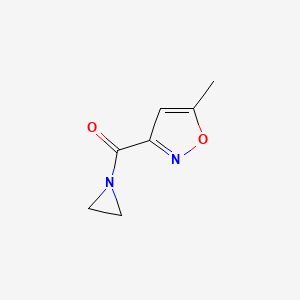
3-Amino-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position of the isochromene ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 3-amino-1H-isochromen-1-one involves the cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. This method employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . The reaction typically involves the use of metal-free conditions, making it a cost-effective and environmentally friendly method .
Industrial Production Methods
Industrial production methods for 3-amino-1H-isochromen-1-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isochromene derivatives.
Substitution: Formation of substituted isochromene derivatives with various functional groups.
Scientific Research Applications
3-amino-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its antiproliferative and anti-MRSA effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth and proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
3-hetaryl-1H-isochromen-1-ones: Studied for their wide range of biological activities.
Uniqueness
3-amino-1H-isochromen-1-one is unique due to the presence of the amino group at the 3-position, which enhances its reactivity and biological activity compared to other isochromene derivatives. This unique feature makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
28607-63-8 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoisochromen-1-one |
InChI |
InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |
InChI Key |
QVOKUGPVUGJSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)



![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)







![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
